An In-Depth Technical Guide to the Structure Elucidation of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole
An In-Depth Technical Guide to the Structure Elucidation of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole
This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of the novel heterocyclic compound, 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques, explaining not just the procedural steps but the scientific rationale behind the experimental design and data analysis.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The title compound, 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, incorporates several key structural features: a brominated pyrazole ring, which provides a site for further functionalization, and a methanesulfonylethyl group at the N1 position, which can influence solubility, metabolic stability, and receptor binding. Accurate and definitive structure confirmation is a critical first step in the development of any new chemical entity. This guide outlines a systematic approach to achieve this, integrating data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy.
Proposed Synthesis
A plausible and efficient synthesis of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole involves the N-alkylation of 4-bromo-1H-pyrazole. Two primary strategies can be envisioned:
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Reaction with an activated ethyl methanesulfonate derivative: Treating 4-bromo-1H-pyrazole with a reagent such as 2-chloroethyl methyl sulfone in the presence of a suitable base (e.g., K₂CO₃ or NaH) in an aprotic polar solvent like DMF or acetonitrile.[2] The nucleophilic pyrazole nitrogen attacks the electrophilic carbon of the chloroethyl group, displacing the chloride and forming the desired product.
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Michael addition to methyl vinyl sulfone: A conjugate addition of 4-bromo-1H-pyrazole to methyl vinyl sulfone, often catalyzed by a base. This approach takes advantage of the electrophilic nature of the double bond in the vinyl sulfone.
The following workflow illustrates the first proposed synthetic route.
Caption: Proposed synthesis of the target compound via N-alkylation.
I. Mass Spectrometry (MS)
A. Rationale and Experimental Approach
Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a newly synthesized compound. For 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula (C₆H₉BrN₂O₂S). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a clear diagnostic signature in the mass spectrum.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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Ionization Mode: Positive ion mode is typically preferred for pyrazole derivatives to generate the protonated molecule [M+H]⁺.
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Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
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Data Analysis: Identify the molecular ion cluster and compare the measured m/z values and isotopic pattern with the theoretical values for the proposed formula.
B. Expected Data and Interpretation
The molecular weight of C₆H₉BrN₂O₂S is 267.97 g/mol (for ⁷⁹Br) and 269.97 g/mol (for ⁸¹Br). The HRMS spectrum is expected to show a pair of peaks for the protonated molecule [M+H]⁺ at m/z values corresponding to these masses, with nearly equal intensities.
Table 1: Predicted HRMS Data for [C₆H₁₀BrN₂O₂S]⁺
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Relative Intensity |
| [M+H]⁺ | 268.9753 | 270.9733 | ~1:1 |
C. Fragmentation Analysis
Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can provide valuable structural information through fragmentation analysis. The fragmentation of pyrazoles often involves the expulsion of HCN or N₂ from the heterocyclic ring.[3] For the target molecule, fragmentation is also expected to occur along the ethylsulfonyl side chain.
Plausible Fragmentation Pathway:
Caption: Plausible fragmentation pathways for the target molecule.
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Loss of the methanesulfonyl group: A prominent fragmentation pathway would involve the cleavage of the N-C bond of the ethyl group or cleavage at the sulfonyl group, leading to fragments corresponding to the loss of CH₃SO₂ (79 Da).
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Cleavage of the pyrazole ring: Subsequent fragmentation of the pyrazole-containing ions could involve the characteristic loss of HCN (27 Da).
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Formation of the 4-bromopyrazole cation: Cleavage of the N-CH₂ bond could lead to a fragment corresponding to the 4-bromopyrazole cation (m/z 146/148).
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
A. Rationale and Experimental Approach
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms in a molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, confirming the overall structure.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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¹H NMR: Acquire a standard one-dimensional proton spectrum.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum.
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2D NMR (if necessary): Acquire COSY, HSQC, and HMBC spectra to resolve any ambiguities in the assignments.
B. Predicted ¹H NMR Data and Interpretation
Based on established chemical shift principles and data from similar structures, the following ¹H NMR spectrum is predicted (in CDCl₃).
Table 2: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 (pyrazole) | ~7.6 | s | 1H |
| H-5 (pyrazole) | ~7.5 | s | 1H |
| N-CH₂ | ~4.4 | t | 2H |
| CH₂-SO₂ | ~3.5 | t | 2H |
| SO₂-CH₃ | ~2.9 | s | 3H |
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Pyrazole Protons (H-3 and H-5): These protons will appear as singlets in the aromatic region. The electron-withdrawing nature of the N1-substituent and the bromine at C4 will influence their exact chemical shifts.
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Ethyl Group Protons (N-CH₂ and CH₂-SO₂): These will appear as two triplets due to coupling with each other. The N-CH₂ protons will be further downfield due to the direct attachment to the nitrogen of the pyrazole ring.
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Methyl Protons (SO₂-CH₃): This will be a sharp singlet, typically found around 2.9-3.1 ppm.
C. Predicted ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
Table 3: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 (pyrazole) | ~140 |
| C-5 (pyrazole) | ~129 |
| C-4 (pyrazole) | ~93 |
| N-CH₂ | ~50 |
| CH₂-SO₂ | ~54 |
| SO₂-CH₃ | ~42 |
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Pyrazole Carbons: The C-3 and C-5 carbons will appear in the aromatic region, while the C-4 carbon, being directly attached to bromine, will be significantly shielded and appear at a much higher field.
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Aliphatic Carbons: The chemical shifts of the ethyl and methyl carbons are characteristic of their positions relative to the nitrogen and sulfonyl groups.
III. Infrared (IR) Spectroscopy
A. Rationale and Experimental Approach
IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, key absorptions will correspond to the pyrazole ring, the C-H bonds of the alkyl groups, and the sulfonyl group.
Experimental Protocol: FTIR Spectroscopy
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Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
B. Expected Data and Interpretation
Table 4: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C-H (pyrazole) | 3100-3150 | Aromatic C-H stretch |
| C-H (alkyl) | 2850-3000 | Aliphatic C-H stretch |
| C=N, C=C (pyrazole) | 1500-1600 | Ring stretching vibrations |
| S=O (sulfonyl) | 1300-1350 and 1120-1160 | Asymmetric and symmetric stretching |
| C-N | 1250-1350 | Stretching vibration |
| C-Br | 500-600 | Stretching vibration |
The presence of strong absorption bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ are highly diagnostic for the sulfonyl group.
IV. Structure Confirmation: A Holistic Approach
The definitive elucidation of the structure of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is achieved by the congruent analysis of all spectroscopic data.
Caption: Integrated workflow for structure confirmation.
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HRMS provides the exact molecular formula and the presence of bromine.
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¹H and ¹³C NMR establish the carbon-hydrogen framework, including the substitution pattern on the pyrazole ring and the structure of the N1-side chain.
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IR spectroscopy confirms the presence of key functional groups, most notably the sulfonyl moiety.
The convergence of these independent analytical techniques provides a self-validating system, leading to the confident and unambiguous assignment of the structure as 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole.
References
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